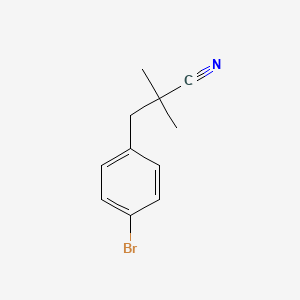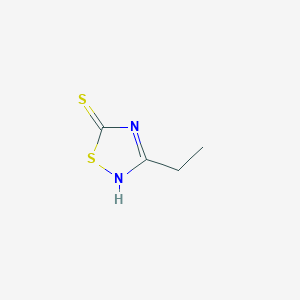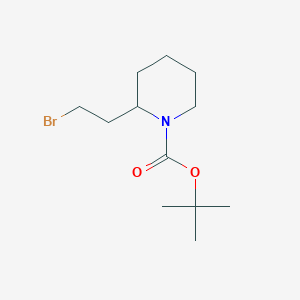
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22BrNO2 . It has a molecular weight of 292.22 . The IUPAC name for this compound is tert-butyl 2-(2-bromoethyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a 2-bromoethyl group and a tert-butyl ester group . The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of the piperidine ring, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets. This compound can be used to synthesize a variety of molecules with potential antibacterial, antifungal, and anticancer properties .
Drug Discovery and Development
In drug discovery, this compound serves as a versatile building block. It can be transformed into various derivatives that are screened for therapeutic activity. The bromoethyl group in particular offers a reactive site for further functionalization, making it a key component in the development of new drugs .
Material Science
The compound’s ability to act as a precursor to more complex structures makes it useful in material science. Researchers can modify it to create novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
Organic Synthesis Research
As an intermediate in organic synthesis, Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate is used to develop new synthetic methodologies. Its reactivity can be harnessed to create new carbon-carbon or carbon-heteroatom bonds, expanding the toolbox available to synthetic chemists .
Catalysis
This compound can be used in catalytic processes to facilitate chemical reactions. Its structural features may be fine-tuned to create catalysts that improve the efficiency and selectivity of chemical transformations, which is crucial in industrial applications .
Chemical Education
In academic settings, this compound is used to teach advanced organic chemistry concepts. Its synthesis and reactivity provide a practical example of key principles in action, helping students understand the real-world applications of their studies .
Propiedades
IUPAC Name |
tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSXLJZWWIAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)
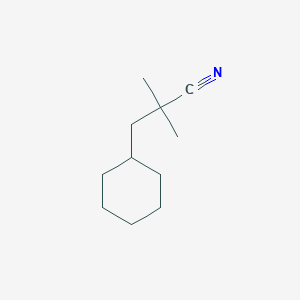
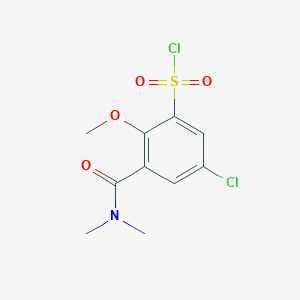
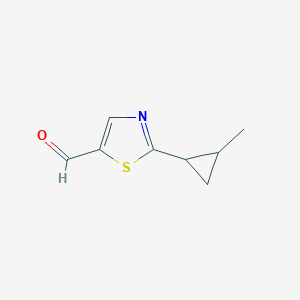
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
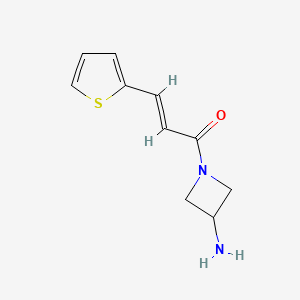
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
